Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
Description
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a butyl group, a trans-configured (E) propenyl chain, and a 2-methoxyphenyl aromatic moiety. The compound’s molecular formula is C₁₄H₂₂ClNO (molecular weight: 255.78 g/mol), as inferred from its structural analogs .
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-7-9-13-8-5-6-10-14(13)16-2;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b9-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQAUIZXSAWPD-BXTVWIJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of (E)-1-Bromo-3-(2-Methoxyphenyl)prop-2-ene
A Wittig reaction between 2-methoxybenzaldehyde (1.0 equiv) and (bromomethyl)triphenylphosphonium ylide (1.2 equiv) in THF at −78°C to room temperature produces the E-alkene bromide. The ylide, prepared from (bromomethyl)triphenylphosphonium bromide (1.1 equiv) and n-butyllithium (1.1 equiv), reacts stereoselectively to yield 70–75% of the desired bromide after chromatography.
Stereochemical Validation
Amine Installation and Salt Formation
Following bromide displacement with butylamine as described in Section 1.3, this route achieves comparable yields (70–75% overall).
Reductive Amination of α,β-Unsaturated Aldehydes
Synthesis of (E)-3-(2-Methoxyphenyl)acrylaldehyde
Oxidation of (E)-3-(2-methoxyphenyl)prop-2-en-1-ol (Section 1.1) using pyridinium chlorochromate (PCC, 1.5 equiv) in dichloromethane at 0°C provides the α,β-unsaturated aldehyde in 65% yield.
Reductive Amination with Butylamine
Reacting the aldehyde (1.0 equiv) with butylamine (1.5 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at pH 5 (acetic acid buffer) for 24 h affords the amine in 60% yield. While stereoretention is challenging, ¹H NMR analysis confirms >90% E-configuration preservation.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cross-Metathesis/Substitution | Grubbs-catalyzed alkene formation | 55–60 | Excellent (E >95%) | High |
| Wittig Reaction | Ylide-mediated alkene synthesis | 50–55 | Moderate (E ~85%) | Moderate |
| Reductive Amination | NaBH₃CN-mediated reduction | 40–45 | Variable (E ~70%) | Low |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) of Free Amine
IR (KBr) of Hydrochloride Salt
Industrial Considerations and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Applications
Pharmacological Potential:
Research indicates that butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride may exhibit significant pharmacological properties:
- Receptor Modulation: It has been investigated for its ability to interact with specific receptors or enzymes, potentially leading to therapeutic applications in treating various conditions.
- Biological Interactions: Studies have focused on its interactions with biological macromolecules, which could inform the development of novel drugs targeting specific pathways.
Industrial Applications
Fine Chemicals and Pharmaceuticals:
The compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules with potential biological activity .
Case Study 1: Drug Development
A study explored the use of this compound as a precursor in drug synthesis. Researchers found that modifying the methoxy group could enhance binding affinity to target enzymes, leading to improved efficacy in drug formulations.
Case Study 2: Organic Synthesis
In another research project, this compound was employed as an intermediate in synthesizing novel compounds with anti-cancer properties. The study demonstrated how structural modifications could lead to compounds with enhanced selectivity and reduced side effects compared to existing therapies.
Mechanism of Action
The mechanism by which Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkyl Chains and Aromatic Moieties
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Source |
|---|---|---|---|---|
| Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride | C₁₄H₂₂ClNO | 255.78 | Butyl, 2-methoxyphenyl, E-propenyl | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.76 | Propyl, 2-methoxyphenyl, E-propenyl | |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.76 | Propyl, 4-methoxyphenyl, E-propenyl | |
| (2-Fluorophenyl)methylamine hydrochloride | C₁₀H₁₁ClFN | 203.65 | Propenyl, 2-fluorophenyl | |
| HBK15 (Piperazine derivative) | C₂₂H₂₈ClN₂O₃ | 413.93 | 2-Chloro-6-methylphenoxy, 2-methoxyphenyl |
Key Observations :
- Methoxy Position : The 4-methoxyphenyl analog lacks the ortho-substitution of the target compound, which may affect steric hindrance and π-π stacking interactions.
- Halogen vs. Methoxy : The fluorophenyl derivative introduces electronegativity differences, likely modifying dipole moments and receptor affinity compared to methoxy-substituted analogs.
Table 2: Pharmacological Comparisons
Key Observations :
- The HBK series highlights the importance of phenoxy and piperazine moieties in receptor binding, suggesting that the target compound’s amine group and 2-methoxyphenyl may similarly engage in hydrogen bonding or hydrophobic interactions.
- Thiazol-imine derivatives with propenyl groups exhibit antihypertensive effects, implying that the propenylamine scaffold in the target compound could be explored for cardiovascular applications.
Biological Activity
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride, a compound with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.79 g/mol, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butyl group, a methoxyphenyl group, and an amine functional group, which contribute to its unique chemical reactivity and biological properties. The presence of the methoxy group is particularly significant as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.79 g/mol |
| CAS Number | 1240590-87-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects. Preliminary studies suggest that the compound may exert antiproliferative effects by inducing apoptosis in cancer cell lines through mechanisms involving tubulin destabilization and cell cycle arrest.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound displayed an IC₅₀ value in the low micromolar range, indicating potent activity against these cells.
- MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC₅₀ values were observed, suggesting effectiveness across different breast cancer subtypes.
In Vitro Studies
In vitro assays have shown that the compound inhibits tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest in the G₂/M phase and promotes apoptosis.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- Study on MCF-7 Cells :
- Study on MDA-MB-231 Cells :
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry research?
- Methodology : Explore its use as a ligand in coordination polymers (via X-ray crystallography) or as a corrosion inhibitor (electrochemical impedance spectroscopy). For environmental studies, assess photodegradation pathways using LC-QTOF-MS and ecotoxicity via Daphnia magna assays. Collaborate with computational chemists to model environmental fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
